4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde
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Overview
Description
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde typically involves multiple steps, starting with the preparation of 2,4,5-trichlorophenol. This intermediate is then reacted with propylene oxide to form 3-(2,4,5-trichlorophenoxy)propanol. Subsequent etherification with another equivalent of propylene oxide yields 3-[3-(2,4,5-trichlorophenoxy)propoxy]propanol. Finally, this intermediate undergoes a formylation reaction to introduce the benzaldehyde group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzoic acid.
Reduction: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the trichlorophenoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound used as a herbicide.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another compound with a similar trichlorophenoxy moiety.
Comparison: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is unique due to its multiple ether linkages and the presence of a benzaldehyde group This structural complexity can confer distinct chemical and biological properties compared to simpler analogs like 2,4,5-Trichlorophenoxyacetic acid
Biological Activity
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is a complex organic compound with potential biological activities. Its unique structure, characterized by multiple ether linkages and a benzaldehyde functional group, suggests various applications in biochemical research and industry. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.
Property | Value |
---|---|
CAS No. | 656810-16-1 |
Molecular Formula | C19H19Cl3O4 |
Molecular Weight | 417.7 g/mol |
IUPAC Name | 4-[3-[3-(2,4,5-trichlorophenoxy)propoxy]propoxy]benzaldehyde |
InChI Key | FCGNAAGDFOJBGK-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The trichlorophenoxy group enhances binding affinity to enzymes and receptors. It may act as an inhibitor of metabolic enzymes and disrupt cellular signaling pathways.
Enzyme Inhibition
Studies indicate that this compound can inhibit various enzymes by binding to their active sites. The presence of the trichlorophenoxy moiety is crucial for enhancing its inhibitory effects.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound has been tested against various bacterial strains, showing notable antimicrobial properties.
- Minimum inhibitory concentrations (MIC) were determined using standard diffusion methods.
-
Cytotoxic Effects :
- In vitro studies on human melanoma cells indicated that the compound exhibits selective cytotoxicity, significantly reducing cell viability compared to normal cells.
- The compound induced cell cycle arrest at the S phase and decreased melanin content in treated cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Case Study 2: Cytotoxicity in Melanoma Cells
In a study focusing on melanoma treatment, this compound was shown to selectively target melanoma cells. The compound exhibited a cytotoxic effect approximately 4.9 times greater than that observed in normal cells, suggesting its potential as an alternative therapeutic agent in cancer treatment.
Applications in Scientific Research
The compound serves as a valuable building block in organic synthesis and has potential applications in:
- Enzyme Inhibition Studies : As a model compound for understanding enzyme interactions.
- Drug Development : Investigating its role as a lead compound for novel anti-cancer agents.
- Agrochemicals : Its structure suggests utility in developing new pesticides or herbicides.
Properties
CAS No. |
656810-16-1 |
---|---|
Molecular Formula |
C19H19Cl3O4 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-[3-[3-(2,4,5-trichlorophenoxy)propoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19Cl3O4/c20-16-11-18(22)19(12-17(16)21)26-10-2-8-24-7-1-9-25-15-5-3-14(13-23)4-6-15/h3-6,11-13H,1-2,7-10H2 |
InChI Key |
FCGNAAGDFOJBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCOCCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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